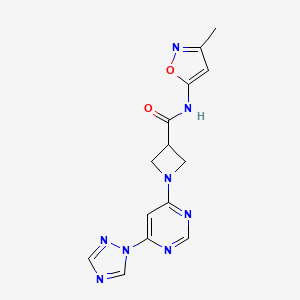

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-methylisoxazol-5-yl)azetidine-3-carboxamide

Description

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-methylisoxazol-5-yl)azetidine-3-carboxamide is a heterocyclic molecule featuring a pyrimidine core substituted with a 1,2,4-triazole moiety, an azetidine ring, and a 3-methylisoxazole carboxamide group. Triazole-containing compounds, as highlighted in , are known for their electron-delocalized systems, which enhance stability and binding affinity . This compound’s design aligns with structure-activity relationship (SAR) principles for agrochemicals and pharmaceuticals, where substituent variations influence potency and selectivity .

Properties

IUPAC Name |

N-(3-methyl-1,2-oxazol-5-yl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N8O2/c1-9-2-13(24-20-9)19-14(23)10-4-21(5-10)11-3-12(17-7-16-11)22-8-15-6-18-22/h2-3,6-8,10H,4-5H2,1H3,(H,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZJHMCPVCRGULE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=NC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-methylisoxazol-5-yl)azetidine-3-carboxamide is a novel heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. The structural features of this compound suggest a range of pharmacological properties, particularly due to the presence of the triazole and pyrimidine moieties, which are known for their diverse biological effects.

Chemical Structure

The compound can be represented by the following molecular formula:

Biological Activity Overview

Research indicates that compounds containing triazole and pyrimidine derivatives exhibit various biological activities including:

- Antimicrobial : Triazole derivatives have been shown to possess antifungal and antibacterial properties.

- Anticancer : Certain pyrimidine derivatives demonstrate potential as anticancer agents by inhibiting tumor growth.

- Antidiabetic : Some studies suggest that these compounds can influence glucose metabolism.

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : Triazole derivatives often inhibit enzymes critical for fungal cell wall synthesis.

- DNA Interaction : Pyrimidine derivatives can intercalate with DNA, affecting replication and transcription processes.

- Signal Transduction Modulation : The compound may influence various signaling pathways involved in cell proliferation and apoptosis.

Antimicrobial Activity

A study conducted on related triazole-pyrimidine compounds demonstrated significant antifungal activity against Candida albicans with minimum inhibitory concentrations (MIC) ranging from 0.125 to 2.0 μg/mL . This suggests that the target compound may exhibit similar or enhanced antimicrobial properties.

Anticancer Potential

In silico studies have indicated that derivatives of 1,2,4-triazole combined with pyrimidine structures show promise in developing non-toxic compounds with antineoplastic activity. Virtual screening identified several candidates with potential efficacy against various cancer cell lines .

Antidiabetic Effects

Preliminary investigations into the metabolic effects of triazole derivatives indicated a possible role in modulating blood glucose levels, which warrants further exploration in diabetic models .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the unique properties of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-methylisoxazol-5-yl)azetidine-3-carboxamide , we compare it to three analogous compounds (Table 1).

Table 1: Structural and Functional Comparison of Triazole-Containing Compounds

Key Findings

Electron Delocalization and Stability :

The target compound’s 1,2,4-triazole-pyrimidine system exhibits electron delocalization similar to the 1,2,3-triazole derivative in , where shortened C—N bond lengths (1.28–1.36 Å vs. typical 1.47 Å) indicate resonance stabilization . This feature enhances metabolic stability compared to the pyrazole-based compound in , which lacks extended conjugation.

Substituent Impact on Bioactivity: The 3-methylisoxazole carboxamide group in the target compound may improve solubility and hydrogen-bonding capacity relative to the ethyl ester in ’s compound, which is more lipophilic and suited for agrochemical penetration .

Molecular Weight and Pharmacokinetics :

The target compound’s higher molecular weight (~349.3 g/mol) compared to ’s compound (~296.3 g/mol) suggests reduced membrane permeability but improved binding affinity due to increased surface area for interactions.

Hydrogen Bonding Networks: Like the intermolecular C—H⋯O/N interactions in ’s crystal structure , the target compound’s carboxamide and triazole groups likely form stable hydrogen bonds with biological targets, a feature less pronounced in the dimethyl carboxamide derivative ().

Q & A

Basic Research Questions

What are the key synthetic strategies for preparing 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-methylisoxazol-5-yl)azetidine-3-carboxamide?

The synthesis typically involves multi-step reactions:

- Azetidine Core Formation : Cyclization of β-lactam precursors or ring-opening of epoxides with amines to construct the azetidine ring .

- Pyrimidine Functionalization : Introduction of the 1,2,4-triazole moiety via nucleophilic substitution at the 6-position of the pyrimidine ring under basic conditions (e.g., K₂CO₃ in DMF) .

- Coupling Reactions : Amide bond formation between the azetidine-3-carboxylic acid and 3-methylisoxazol-5-amine using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

Critical Step : Purification via column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization to achieve >95% purity .

How is the compound structurally characterized to confirm its identity?

- Spectroscopy :

- Mass Spectrometry : ESI-MS to verify molecular ion [M+H]⁺ matching the formula C₁₇H₁₇N₉O₂ .

- X-ray Crystallography (if crystalline): Resolve bond lengths and angles, e.g., triazole ring planarity and hydrogen-bonding networks .

What in vitro assays are used to evaluate its biological activity?

- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., IC₅₀ determination via fluorescence polarization) using recombinant proteins .

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HepG2, MCF-7) to assess antiproliferative effects .

- Microbial Susceptibility : Broth microdilution to determine MIC values against Gram-positive/negative bacteria .

Advanced Research Questions

How can computational methods optimize its synthetic route?

- Reaction Path Prediction : Quantum chemical calculations (DFT) to model transition states and identify energy barriers for key steps like triazole substitution .

- Solvent/Catalyst Screening : Machine learning (e.g., random forest models) trained on reaction databases to predict optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd vs. Cu) .

- Yield Optimization : Design of experiments (DoE) to balance variables (temperature, stoichiometry) and maximize yield .

How do electronic effects in the triazole-pyrimidine system influence reactivity?

- Electron Delocalization : Shortened C–N bond lengths (1.34–1.37 Å) in the triazole ring indicate conjugation with the pyrimidine, enhancing electrophilic substitution at the 4-position .

- Hydrogen Bonding : Intramolecular C–H⋯N interactions stabilize the planar conformation, affecting binding to biological targets like kinases .

- Contradictions : Discrepancies in reactivity between solution-phase (dynamic) vs. solid-state (static) analyses may arise from crystallographic packing effects .

How should conflicting bioactivity data from different assays be resolved?

- Orthogonal Validation :

- SPR/BLI : Validate target binding affinity (KD) independently of enzymatic activity .

- Metabolic Stability : Compare results across cell lines (e.g., hepatic vs. non-hepatic) to rule out false positives from off-target effects .

- Data Normalization : Use Z-score standardization to account for variability in high-throughput screening platforms .

What strategies address poor aqueous solubility in preclinical testing?

- Co-Solvent Systems : Use cyclodextrins (e.g., HP-β-CD) or PEG-based formulations to enhance solubility .

- Salt Formation : Screen counterions (e.g., HCl, mesylate) to improve crystallinity and dissolution .

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the azetidine carboxylate .

How can SAR studies improve target selectivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.